MBDB-d3 (hydrochloride)

Description

Historical Trajectory and Significance of Benzodihydrofurans (e.g., MDMA, MBDB) in Research

The study of benzodihydrofuran compounds, a class of psychoactive substances, has a rich and often complex history. A prominent member of this family is 3,4-methylenedioxymethamphetamine (MDMA), which was first synthesized in 1912. sigmaaldrich.com Initially overlooked, its unique psychoactive effects were brought to the forefront of scientific inquiry decades later. sigmaaldrich.com This led to a wave of research into its potential therapeutic applications, particularly in psychotherapy, before its widespread non-medical use prompted restrictive scheduling. sigmaaldrich.com

Structurally related to MDMA is N-methyl-1,3-benzodioxolylbutanamine (MBDB), an entactogen that also potently inhibits monoamine uptake. caymanchem.comglpbio.com MBDB was developed to explore the therapeutic potential of this chemical class, with research indicating it produces similar entactogenic effects to MDMA but with less stimulation. glpbio.com The investigation of these and other benzodihydrofurans has been instrumental in advancing our understanding of the serotonergic system and the neurochemical basis of empathy and social behavior. The complex pharmacological profiles of these compounds have made them valuable tools in neuropharmacological research, despite their controversial social history. semanticscholar.org

Rationale for Deuterated Analogs (e.g., MBDB-d3) in Advanced Pharmacological and Bioanalytical Investigations

The development of deuterated analogs of pharmacologically active compounds represents a significant methodological advancement in both pharmacology and analytical chemistry. Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen, containing both a proton and a neutron, which effectively doubles its mass compared to protium (B1232500) (the most common hydrogen isotope). bioscientia.de This seemingly subtle change has profound implications for scientific research.

In pharmacokinetic studies, replacing hydrogen with deuterium at a site of metabolic activity can slow down the rate of metabolism. nih.govnih.gov This phenomenon, known as the kinetic isotope effect, occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. bioscientia.de By decelerating metabolic processes, researchers can better study the parent compound's effects and potentially develop longer-acting therapeutic agents. nih.govnih.gov This approach may also alter metabolic pathways, sometimes reducing the formation of toxic metabolites. nih.gov

In analytical chemistry, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are invaluable as internal standards. caymanchem.comlabchem.com.my Since a deuterated analog is chemically almost identical to the non-deuterated compound (the analyte), it behaves similarly during sample preparation and analysis. However, due to its higher mass, it can be distinguished from the analyte by the mass spectrometer. This allows for highly accurate quantification of the analyte in complex biological matrices, as the internal standard helps to correct for variations in sample extraction and instrument response. labchem.com.my

Current Research Landscape and Definitional Scope of MBDB-d3 (Hydrochloride) in Scholarly Contexts

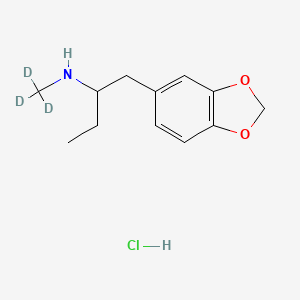

MBDB-d3 (hydrochloride) is a deuterated analog of MBDB, where three hydrogen atoms on the N-methyl group have been replaced with deuterium. It is primarily utilized as an internal standard for the quantification of MBDB and its metabolites in various biological samples through GC-MS or LC-MS analysis. caymanchem.comlabchem.com.my Its application is crucial in forensic toxicology, clinical chemistry, and research settings to ensure the accuracy and reliability of analytical data. caymanchem.com

The use of MBDB-d3 (hydrochloride) allows researchers to precisely measure the concentration of MBDB in complex mixtures, which is essential for pharmacokinetic studies, understanding drug metabolism, and in forensic investigations. caymanchem.com The high degree of deuterium incorporation in MBDB-d3 (hydrochloride) ensures a distinct mass difference from the non-deuterated MBDB, minimizing signal overlap and enhancing the precision of quantitative analyses. caymanchem.com

Below are data tables detailing the chemical properties of MBDB-d3 (hydrochloride) and its non-deuterated counterpart, MBDB (hydrochloride), as well as a summary of research applications for the deuterated compound.

Interactive Data Table: Chemical Properties of MBDB-d3 (hydrochloride) and MBDB (hydrochloride)

| Property | MBDB-d3 (hydrochloride) | MBDB (hydrochloride) |

| Synonyms | N-Methyl-1,3-Benzodioxolylbutanamine-d3 | N-Methyl-1,3-Benzodioxolylbutanamine |

| CAS Number | 1794810-75-5 | 128767-12-4 |

| Molecular Formula | C₁₂H₁₄D₃NO₂ • HCl | C₁₂H₁₇NO₂ • HCl |

| Formula Weight | 246.8 g/mol | 243.73 g/mol |

| Purity | ≥98% (MBDB) | - |

| Deuterium Incorporation | ≥99% deuterated forms (d1-d3); ≤1% d0 | Not Applicable |

| Data sourced from technical specifications. caymanchem.comlgcstandards.com |

Interactive Data Table: Research Applications of MBDB-d3 (hydrochloride)

| Research Area | Application | Analytical Technique(s) |

| Forensic Toxicology | Quantification of MBDB in biological samples for legal investigations. | GC-MS, LC-MS |

| Clinical Chemistry | Therapeutic drug monitoring and metabolic studies. | GC-MS, LC-MS |

| Neuropharmacology Research | Pharmacokinetic studies of MBDB and its metabolites. | GC-MS, LC-MS |

| Analytical Method Development | Used as an internal standard to validate and ensure the accuracy of new analytical methods for detecting phenethylamines. | GC-MS, LC-MS |

| This table summarizes common applications found in research and forensic literature. caymanchem.comlabchem.com.my |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H18ClNO2 |

|---|---|

Molecular Weight |

246.75 g/mol |

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-(trideuteriomethyl)butan-2-amine;hydrochloride |

InChI |

InChI=1S/C12H17NO2.ClH/c1-3-10(13-2)6-9-4-5-11-12(7-9)15-8-14-11;/h4-5,7,10,13H,3,6,8H2,1-2H3;1H/i2D3; |

InChI Key |

LFXXIXAVEJVYGY-MUTAZJQDSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC(CC)CC1=CC2=C(C=C1)OCO2.Cl |

Canonical SMILES |

CCC(CC1=CC2=C(C=C1)OCO2)NC.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for Mbdb D3 Hydrochloride

Chemical Synthesis Pathways of Non-Deuterated MBDB Precursors

The synthesis of the non-deuterated parent compound, N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB), begins with a suitable ketone precursor, 1-(1,3-benzodioxol-5-yl)-2-butanone. This ketone is analogous to 3,4-methylenedioxyphenyl-2-propanone (MDP2P or PMK), the well-known precursor for MDMA synthesis. rsc.orgeuropa.eu From this starting ketone, two primary synthetic routes are commonly employed to introduce the N-methyl-2-aminobutane functionality: the Leuckart reaction and reductive amination. mdma.chdrugsandalcohol.ie

The Leuckart reaction is a one-pot method for the reductive amination of ketones or aldehydes. google.commdpi.com In the context of MBDB synthesis, 1-(1,3-benzodioxol-5-yl)-2-butanone is heated with N-methylformamide, which serves as both the nitrogen source and the reducing agent. mdma.ch The reaction proceeds through the formation of an N-formyl intermediate, which is subsequently hydrolyzed, typically with hydrochloric acid, to yield the final MBDB amine. researchgate.net While procedurally simple, this method often requires high temperatures (160-185°C) and long reaction times. google.com

A more versatile and widely used alternative is reductive amination . nih.govwikipedia.org This two-step process first involves the condensation of the precursor ketone with methylamine (B109427) to form an intermediate imine or enamine. wikipedia.orglibretexts.org In the second step, this intermediate is reduced to the secondary amine, MBDB. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity and milder reaction conditions compared to the Leuckart reaction. wikipedia.org The choice of pathway often depends on the availability of reagents, desired yield, and scalability.

Table 1: Comparison of Primary Synthesis Pathways for Non-Deuterated MBDB

| Synthesis Pathway | Key Reagents | Intermediate | General Conditions |

|---|---|---|---|

| Leuckart Reaction | 1-(1,3-benzodioxol-5-yl)-2-butanone, N-methylformamide, Formic Acid | N-formyl-MBDB | High temperature (160-185°C), followed by acid hydrolysis |

| Reductive Amination | 1-(1,3-benzodioxol-5-yl)-2-butanone, Methylamine (CH₃NH₂) | Imine/Enamine | Condensation followed by reduction (e.g., with NaBH₄, NaBH₃CN) |

Targeted Deuteration Approaches for Alpha-Position Methyl Group in MBDB to Yield MBDB-d3 (hydrochloride)

The synthesis of MBDB-d3 requires the specific incorporation of three deuterium (B1214612) atoms onto the N-methyl group. This is achieved by modifying the standard synthesis pathways to use a deuterated reagent at the appropriate step. The most direct method involves reductive amination using a deuterated version of methylamine.

An alternative strategy involves synthesizing the primary amine precursor, 1-(1,3-benzodioxol-5-yl)-2-butanamine (BDB), and then introducing the deuterated methyl group in a final step. This allows for a divergent approach where the same BDB intermediate can be used to synthesize either labeled or unlabeled MBDB. This N-methylation step would employ a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD₃I).

Table 2: Strategies for Targeted N-methyl-d3 Deuteration of MBDB

| Deuteration Strategy | Starting Material | Key Deuterated Reagent | Reaction Type |

|---|---|---|---|

| Direct Reductive Amination | 1-(1,3-benzodioxol-5-yl)-2-butanone | Methylamine-d3 (CD₃NH₂) | Reductive Amination |

| N-methylation of Precursor | 1-(1,3-benzodioxol-5-yl)-2-butanamine (BDB) | Iodomethane-d3 (CD₃I) | Nucleophilic Substitution (Alkylation) |

Mechanisms and Techniques for Deuterium Incorporation at Specific Sites

The mechanism for introducing the deuterium label is dependent on the chosen synthetic strategy.

When using reductive amination with methylamine-d3 , the carbonyl group of 1-(1,3-benzodioxol-5-yl)-2-butanone is attacked by the nucleophilic nitrogen of methylamine-d3. This forms a hemiaminal intermediate, which subsequently dehydrates to form a deuterated iminium ion. This electrophilic iminium ion is then irreversibly reduced by a hydride-donating agent, such as sodium borohydride. The hydride attacks the carbon of the C=N bond, forming the final N-(methyl-d3) product, MBDB-d3. The specificity of the label placement is entirely controlled by the use of the isotopically labeled amine.

In the N-methylation of BDB strategy, the mechanism is a standard nucleophilic aliphatic substitution (SN2) reaction. The primary amine BDB acts as the nucleophile, using its lone pair of electrons on the nitrogen atom to attack the electrophilic carbon of iodomethane-d3. This attack displaces the iodide leaving group in a single concerted step, forming a new carbon-nitrogen bond and yielding the deuterated secondary amine, MBDB-d3.

Control of Deuterium Isotopic Purity and Distribution for Analytical Standards

For MBDB-d3 to function as a reliable analytical standard, its isotopic purity and the precise location of the deuterium atoms must be high and well-defined. The isotopic enrichment of the final product is fundamentally dependent on the isotopic purity of the deuterated reagent (e.g., methylamine-d3 or iodomethane-d3) used in the synthesis. Commercially available deuterated reagents often have isotopic purities exceeding 98-99%, which directly translates to the purity of the final product.

Verification of isotopic purity and label distribution is a critical quality control step, typically performed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy confirms the successful incorporation of the label by the disappearance (or significant reduction) of the signal corresponding to the N-methyl protons. Conversely, ²H NMR spectroscopy can be used to directly observe the deuterium signal, confirming its presence. ¹³C NMR is also valuable, as the carbon atom bonded to the deuterium atoms (the -CD₃ group) will exhibit a characteristic multiplet signal due to one-bond C-D coupling and will be slightly upfield-shifted compared to a -CH₃ group.

Table 3: Analytical Control for MBDB-d3 (hydrochloride)

| Analytical Technique | Purpose and Key Findings |

|---|---|

| Mass Spectrometry (MS) | Confirms mass shift (+3 amu). Quantifies isotopic purity by measuring the relative abundance of d0 to d3 species. |

| ¹H NMR Spectroscopy | Verifies label incorporation by observing the absence of the N-CH₃ proton signal. |

| ²H NMR Spectroscopy | Directly detects the presence of deuterium at the N-methyl position. |

| ¹³C NMR Spectroscopy | Confirms label location via C-D coupling patterns and isotopic shifts for the N-CD₃ carbon. |

Formation and Stabilization of the Hydrochloride Salt for Research Applications

The free base of MBDB is a colorless oil, which is not ideal for long-term storage or accurate weighing. maps.org To improve its stability, shelf-life, and handling characteristics, it is converted into a solid, crystalline salt. The hydrochloride salt is commonly prepared for research and analytical applications. maps.org

The formation of MBDB-d3 hydrochloride is typically achieved by dissolving the purified MBDB-d3 free base in a suitable anhydrous organic solvent, such as diethyl ether, ethyl acetate, or isopropanol. A solution of hydrogen chloride (HCl), often as a gas dissolved in an anhydrous solvent, is then added dropwise to the stirred solution of the amine. The protonation of the basic nitrogen atom by HCl leads to the formation of the ammonium (B1175870) salt, which is significantly less soluble in the nonpolar solvent and precipitates out of the solution. The resulting solid can then be isolated by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum. This process yields MBDB-d3 hydrochloride as a stable, crystalline solid with a defined melting point, suitable for use as a certified reference material. maps.orgd-nb.info

Table 4: Compound Names Mentioned in Article

| Abbreviation/Common Name | Systematic Chemical Name |

|---|---|

| MBDB | N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine |

| MBDB-d3 | N-(methyl-d3)-1-(1,3-benzodioxol-5-yl)-2-butanamine |

| BDB | 1-(1,3-benzodioxol-5-yl)-2-butanamine |

| MDMA | N-methyl-1-(1,3-benzodioxol-5-yl)-2-propanamine |

| MDP2P / PMK | 1-(1,3-benzodioxol-5-yl)-2-propanone |

| - | 1-(1,3-benzodioxol-5-yl)-2-butanone |

| CD₃I | Iodomethane-d3 (Trideuterioiodomethane) |

| CD₃NH₂ | Methylamine-d3 (Trideuteriomethylamine) |

Advanced Analytical and Spectroscopic Characterization of Mbdb D3 Hydrochloride in Research Settings

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Isotopic Purity Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive characterization of isotopically labeled compounds like MBDB-d3. It provides highly accurate mass measurements, enabling the determination of elemental composition and confirmation of successful deuterium (B1214612) incorporation. nih.gov The precise mass of the MBDB-d3 molecular ion is measured and compared against its theoretical value, calculated from the most abundant isotopes of its constituent atoms (C, H, D, N, O). This high level of mass accuracy allows for the unambiguous differentiation of MBDB-d3 from its unlabeled analog and other potential isobaric interferences.

Furthermore, HRMS is instrumental in assessing the isotopic purity of the standard. caymanchem.com The relative intensities of the signals corresponding to the d0, d1, d2, and d3 species are measured to ensure that the enrichment of the d3 isotopologue meets the required specifications, which is typically ≥99% of deuterated forms. caymanchem.comcaymanchem.com

| Parameter | Theoretical Value | Observed Value |

| Molecular Formula | C₁₂H₁₄D₃NO₂ | C₁₂H₁₄D₃NO₂ |

| Exact Mass (Free Base) | 211.1425 | Typically within 5 ppm |

| Isotopic Purity | ≥99% (d₁-d₃) | Confirmed by relative peak intensities |

Electron Ionization (EI) mass spectrometry, typically performed at 70 eV, is a "hard" ionization technique that induces extensive and reproducible fragmentation of a molecule. chemguide.co.uklibretexts.org The resulting mass spectrum serves as a molecular fingerprint, providing valuable structural information. For MBDB-d3, the fragmentation pattern is crucial for confirming the molecular structure and the location of the deuterium label on the N-methyl group.

Upon ionization, the molecular ion (M•+) is often unstable and undergoes fragmentation. chemguide.co.uk Key fragmentation pathways for phenethylamine (B48288) derivatives like MBDB-d3 include alpha-cleavage (relative to the amine) and cleavage at the benzylic position. mdpi.com The presence of the three deuterium atoms on the N-methyl group results in a predictable +3 Da mass shift for any fragments containing this moiety compared to unlabeled MBDB.

Key Expected Fragments for MBDB-d3 in EI-MS:

| m/z (Daltons) | Fragment Ion | Fragmentation Pathway |

| 211 | [C₁₂H₁₄D₃NO₂]⁺ | Molecular Ion (M⁺) |

| 135 | [C₈H₇O₂]⁺ | Benzylic cleavage, formation of the stable methylenedioxybenzyl cation. |

| 75 | [C₄H₅D₃N]⁺ | Alpha-cleavage (beta to the ring), forming the deuterated iminium ion. This is a highly characteristic fragment. |

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and specific quantification of analytes in complex mixtures. sciex.comeurekakit.com MBDB-d3 (hydrochloride) is widely used as an internal standard in LC-MS/MS methods to accurately quantify MBDB. caymanchem.com The technique utilizes a "soft" ionization source, typically Electrospray Ionization (ESI), which keeps the protonated molecular ion [M+H]⁺ intact.

In tandem MS, this precursor ion is selected and subjected to collision-induced dissociation (CID) to generate specific product ions. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where the instrument monitors specific transitions from a precursor ion to a product ion. sciex.com This provides exceptional specificity, as it is highly unlikely that an interfering compound will have both the same precursor mass and produce the same product ion. For MBDB-d3, the precursor ion is the protonated molecule at m/z 212.1.

Typical LC-MS/MS Parameters for MBDB-d3 Analysis:

| Parameter | Typical Setting |

| Chromatography Column | Reversed-phase (e.g., C18, PFP) |

| Mobile Phase | Gradient of aqueous buffer (e.g., ammonium (B1175870) formate) and organic solvent (e.g., methanol, acetonitrile). sciex.comeurekakit.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]⁺ | m/z 212.1 |

| Product Ions (MRM) | Transitions are selected based on fragmentation of the m/z 212.1 precursor (e.g., to the deuterated iminium ion). |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and semi-volatile compounds. nih.govd-nb.info As with LC-MS, MBDB-d3 is an ideal internal standard for the quantification of MBDB using GC-MS. caymanchem.com The analysis typically involves EI ionization, and the resulting mass spectra are compared against spectral libraries for identification.

Samples may be analyzed directly or after derivatization to improve chromatographic properties and thermal stability. The retention time in the GC column provides one level of identification, while the mass spectrum provides confirmation. The use of a deuterated standard like MBDB-d3 is crucial for correcting variations in sample preparation and instrument response, leading to highly accurate and precise quantification. nih.gov

Typical GC-MS Parameters for MBDB-d3 Analysis:

| Parameter | Typical Setting |

| Chromatography Column | Non-polar or mid-polar capillary column (e.g., DB-5MS). nih.gov |

| Carrier Gas | Helium |

| Injector Temperature | ~250 °C |

| Oven Program | Temperature ramp (e.g., 100 °C to 300 °C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of molecules in solution. labinsights.nl For isotopically labeled compounds, it is essential for confirming the exact location of the isotopic label.

¹H NMR (Proton NMR): The ¹H NMR spectrum of MBDB-d3 would display signals for all hydrogen atoms in the molecule but would be characterized by the conspicuous absence of the N-methyl proton signal, confirming the successful replacement of these protons with deuterium.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nucleus. sigmaaldrich.com The ²H NMR spectrum of MBDB-d3 is expected to show a single resonance peak in the region where the N-methyl protons would typically appear, providing definitive proof of the label's position. sigmaaldrich.comnasa.gov

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atom attached to the deuterium-labeled methyl group (-CD₃) will appear as a triplet due to C-D coupling and will be shifted slightly upfield compared to the corresponding -CH₃ carbon in unlabeled MBDB, an effect known as the deuterium isotope effect. mdpi.com

Ancillary Spectroscopic Techniques (e.g., FTIR, UV-Vis) for Compound Identity Verification in Research

While MS and NMR provide detailed structural information, other spectroscopic techniques are valuable for rapid identity confirmation and functional group analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV or visible light by the molecule, corresponding to electronic transitions. researchgate.net The UV spectrum of MBDB-d3 is characterized by absorption maxima related to the benzodioxole chromophore. caymanchem.comcaymanchem.com Published data show λmax values at approximately 235 nm and 290 nm, which can be used for identity verification and quantification in pure samples. caymanchem.comcaymanchem.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the vibrational modes of functional groups within the molecule. mdpi.comnih.gov The spectrum of MBDB-d3 (hydrochloride) would show characteristic absorption bands for the secondary ammonium salt (N⁺-H stretch), aromatic C-H and C=C stretches, aliphatic C-H stretches, and strong C-O stretches from the methylenedioxy group. Crucially, the presence of C-D stretching vibrations, which occur at a lower frequency (typically 2000-2200 cm⁻¹) than C-H stretches, provides direct evidence of deuteration. dcu.ie

Summary of Ancillary Spectroscopic Data:

| Technique | Feature | Expected Observation for MBDB-d3 (HCl) |

| UV-Vis | λmax | ~235 nm, ~290 nm caymanchem.comcaymanchem.com |

| FTIR | N⁺-H stretch | Broad band, ~2400-2800 cm⁻¹ |

| C-H stretch (aromatic, aliphatic) | ~2850-3100 cm⁻¹ | |

| C-D stretch | ~2000-2200 cm⁻¹ | |

| C=C stretch (aromatic) | ~1500-1600 cm⁻¹ | |

| C-O stretch (ether) | ~1250 cm⁻¹ |

Chromatographic Resolution and Purity Assessment Methods

The chemical and isotopic purity of a reference standard is critical for its use in quantitative analysis. Chromatographic methods are employed to assess the purity of MBDB-d3 (hydrochloride).

High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for purity assessment. dntb.gov.ua The compound is separated on a suitable column (e.g., reversed-phase C18), and the detector response is monitored at one of the UV maxima (e.g., 290 nm). A pure sample should yield a single, sharp, symmetrical peak. Purity is typically determined by the area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram. Similarly, Gas Chromatography with Flame Ionization Detection (GC-FID) can be used for this purpose. Thin-Layer Chromatography (TLC) can also be used as a rapid, qualitative check for the presence of impurities. caymanchem.com The purity specification for research-grade MBDB-d3 is typically very high, ensuring its reliability as an internal standard. caymanchem.comcaymanchem.com

High-Performance Liquid Chromatography (HPLC) for Separation and Purity

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and purity assessment of non-volatile and thermally labile compounds like MBDB-d3 (hydrochloride). The method's high resolution and sensitivity make it ideal for detecting and quantifying impurities, ensuring the reliability of the reference standard.

In a typical HPLC analysis for MBDB and its analogs, a reversed-phase approach is commonly employed. nih.govcore.ac.uk This involves a non-polar stationary phase (the column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For MBDB-d3 (hydrochloride), this technique can effectively separate it from its non-deuterated counterpart and other related substances.

One established HPLC method utilizes a C8 column with an isocratic mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724). nih.gov The use of a fluorescence detector, set at specific excitation and emission wavelengths, provides high sensitivity and selectivity for compounds with native fluorescence like MBDB. nih.gov The purity of MBDB-d3 (hydrochloride) is determined by analyzing the chromatogram for the presence of any secondary peaks, with the area of the main peak relative to the total peak area indicating the purity percentage. A purity of ≥99% for deuterated forms (d1-d3) is a common specification for such reference standards. nist.gov

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatograph with Fluorescence Detection |

| Column | Kromasil 100 C8 (250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Phosphate buffer (pH 5) : Acetonitrile (75:25, v/v) nih.gov |

| Flow Rate | 1.0 mL/min |

| Mode | Isocratic nih.gov |

| Injection Volume | 20 µL |

| Column Temperature | 25 °C nih.gov |

| Detection | Fluorescence (Excitation: 285 nm, Emission: 320 nm) nih.gov |

Gas Chromatography (GC) for Volatility-Based Separation

Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile compounds. It is widely used for the separation and identification of MBDB and its analogs, including the deuterated form. ojp.gov The separation in GC is based on the compound's volatility and its interaction with the stationary phase of the GC column.

For the analysis of MBDB-d3 (hydrochloride), the sample is typically derivatized to increase its volatility and improve its chromatographic properties. The GC is equipped with a capillary column, such as a DB-1ms or an Optima-5-ms, which provides high-resolution separation. nist.govmdpi.com A temperature program is employed, where the column temperature is gradually increased to facilitate the elution of compounds with different boiling points. mdpi.comkoreascience.kr

The use of a mass spectrometer as a detector allows for the definitive identification of the eluted compounds based on their mass spectra. For MBDB-d3, the mass spectrum will show a characteristic molecular ion peak and fragmentation pattern that is distinct from the non-deuterated MBDB due to the presence of deuterium atoms. This high degree of specificity is crucial for confirming the identity and isotopic purity of the reference standard. The retention time in the chromatogram serves as an additional identification parameter.

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |

| Column | Optima-5-ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) mdpi.com |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min mdpi.com |

| Injector | Split/splitless, 300 °C mdpi.com |

| Temperature Program | Initial 120 °C, ramp at 15 °C/min to 300 °C mdpi.com |

| MS Detector | Electron Impact (EI, 70 eV) mdpi.com |

| Mass Range | 40-500 amu mdpi.com |

Neuropharmacological Mechanisms of Action of Mbdb Analogs in in Vitro and Preclinical Animal Models

Monoamine Transporter Interactions and Neurotransmitter Modulation

MBDB analogs exert their effects primarily by modulating the function of monoamine transporters, which are responsible for the reuptake of serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE) from the synaptic cleft. nih.govmdpi.com The interaction with these transporters leads to an increase in the extracellular concentrations of these neurotransmitters, thereby enhancing monoaminergic signaling. wikipedia.org

Serotonin Transporter (SERT) Uptake Inhibition and Release

MBDB and its analogs are potent inhibitors of the serotonin transporter (SERT) and also act as serotonin releasing agents. researchgate.netwikipedia.org This dual action on SERT is a hallmark of this class of compounds and is believed to be central to their entactogenic effects. nih.gov In vitro studies have demonstrated that MBDB has a high affinity for SERT, leading to the inhibition of serotonin reuptake. nih.gov Furthermore, these compounds can reverse the normal direction of SERT, causing an efflux of serotonin from the presynaptic neuron into the synapse. wikipedia.orgresearchgate.net The relative potency of MBDB for modulating serotonin is significantly greater than its effects on dopamine. nih.gov

Dopamine Transporter (DAT) Uptake Inhibition and Release

Compared to their potent effects on SERT, MBDB analogs exhibit a significantly weaker interaction with the dopamine transporter (DAT). researchgate.net While they do cause some inhibition of dopamine reuptake and can induce dopamine release, these effects are considerably less pronounced than those observed with classic stimulants like amphetamine. psu.edu This lower efficacy at DAT is thought to contribute to the reduced stimulant and abuse potential of MBDB compared to substances like MDMA. nih.govpsu.edu In vitro studies confirm that MBDB has a lower affinity for DAT compared to SERT. nih.gov

Norepinephrine Transporter (NET) Uptake Inhibition

MBDB analogs also interact with the norepinephrine transporter (NET), leading to the inhibition of norepinephrine reuptake. researchgate.net The potency of MBDB at NET is generally considered to be greater than its effects on DAT but less than its effects on SERT. researchgate.netnih.gov This interaction with NET likely contributes to the stimulant-like properties, such as increased alertness, observed with these compounds. eurofinsdiscovery.com

Table 1: Monoamine Transporter Interaction Profile of MBDB

| Transporter | Interaction Type | Relative Potency |

| SERT | Inhibition and Release | High |

| DAT | Inhibition and Release | Low |

| NET | Inhibition | Moderate |

This table summarizes the general interaction profile of MBDB with monoamine transporters based on available preclinical data. The relative potencies are a qualitative comparison of its effects across the three transporters.

Receptor Binding Profiles and Affinities in Isolated Membrane Preparations

Ligand Displacement Assays for Receptor Selectivity

Ligand displacement assays are a key in vitro method used to determine the binding affinity and selectivity of compounds for different receptors. nih.govbmglabtech.com In these assays, a radiolabeled ligand with known affinity for a specific receptor is incubated with membrane preparations containing that receptor. The ability of an unlabeled compound, such as an MBDB analog, to displace the radioligand is then measured. This allows for the quantification of the compound's affinity (often expressed as an IC50 or Ki value) for that particular receptor. nih.gov

Table 2: Illustrative Receptor Binding Affinities (Ki, nM) for an MBDB Analog

| Receptor Subtype | Binding Affinity (Ki, nM) |

| SERT | 22 |

| NET | 2.80 |

| DAT | >10,000 |

| 5-HT2A | >10,000 |

| α2A-Adrenergic | >10,000 |

This table provides an example of binding affinities for an MBDB analog from a study. core.ac.uk Lower Ki values indicate higher binding affinity. Note that specific values can vary between different analogs and experimental conditions.

Enzymatic Interactions and Molecular Pathways in Cellular Models

In vitro studies have been crucial in delineating the molecular targets and enzymatic pathways associated with MBDB. The compound's primary mechanism involves potent interaction with monoamine transporters, which are crucial for regulating neurotransmitter levels in the synapse.

Research indicates that MBDB is a powerful inhibitor of serotonin and noradrenaline re-uptake. researchgate.net Its action as a serotonin-norepinephrine releasing agent (SNRA) is characterized by its half-maximal effective concentration (EC₅₀) values for inducing monoamine release. wikipedia.org In vitro models show an EC₅₀ of 540 nM for serotonin release and 3,300 nM for norepinephrine, indicating a more than six-fold selectivity for the serotonin system. wikipedia.org In contrast to its significant effect on serotonin and norepinephrine, MBDB displays a markedly lower impact on the dopamine system. psu.edu Its EC₅₀ for dopamine release is greater than 100,000 nM, suggesting it is over 185 times less effective at releasing dopamine compared to serotonin. wikipedia.org This limited interaction with dopaminergic pathways is a key feature distinguishing it from its analog, MDMA. researchgate.netpsu.edu

The metabolic fate of MBDB is governed by several cytochrome P450 (CYP) enzymes. In vitro-in vivo correlation studies have identified CYP2D6 as the principal enzyme responsible for its metabolism. researchgate.net Other isoenzymes, including CYP2C19, CYP2B6, CYP1A2, and CYP3A4, also contribute to its biotransformation through processes like N-dealkylation and demethylenation. researchgate.net Notably, CYP2C19 demonstrates the highest enantioselectivity in this process. researchgate.net Given that the closely related compound MDMA acts as a potent mechanism-based inhibitor of CYP2D6, it is plausible that MBDB engages in complex interactions with this enzyme as well. nih.gov

Further molecular pathway investigations suggest that, similar to other psychoactive compounds, MBDB's interactions may extend to other transporter proteins. For instance, MDMA has been shown to be a potent inhibitor of the high-capacity, low-affinity human organic cation transporters (hOCT1 and hOCT2) and the human plasma membrane monoamine transporter (hPMAT), which also play a role in monoamine regulation. mdpi.com

Table 1: In Vitro Enzymatic and Transporter Interactions of MBDB

| Parameter | Finding | Reference |

|---|---|---|

| Primary Mechanism | Serotonin-Norepinephrine Releasing Agent (SNRA) | wikipedia.org |

| Monoamine Release (EC₅₀) | Serotonin: 540 nM | wikipedia.org |

| Norepinephrine: 3,300 nM | wikipedia.org | |

| Dopamine: >100,000 nM | wikipedia.org | |

| Monoamine Re-uptake | Potent inhibitor of serotonin and noradrenaline re-uptake | researchgate.net |

| Negligible effect on dopamine re-uptake | psu.edu | |

| Primary Metabolizing Enzyme | Cytochrome P450 2D6 (CYP2D6) | researchgate.net |

| Other Metabolizing Enzymes | CYP2C19, CYP2B6, CYP1A2, CYP3A4 | researchgate.net |

Behavioral Pharmacology in Animal Models for Mechanism Elucidation (excluding adverse effects)

Behavioral studies in animal models have provided significant insights into the neuropharmacological mechanisms of MBDB analogs, helping to differentiate their effects from other classes of psychoactive compounds. Drug discrimination paradigms, in particular, are instrumental in characterizing the subjective effects of a substance.

In rats trained to discriminate between (+)-MBDB and saline, the cue generalizes completely to MDMA. nih.gov This indicates that the animals perceive the subjective effects of MBDB and MDMA as similar. nih.gov Conversely, the (+)-MBDB cue does not generalize to the classic hallucinogen LSD or the psychostimulant (+)-amphetamine, suggesting that its mechanism of action is distinct from both hallucinogenic and stimulant pathways. psu.edunih.gov This is further supported by the lack of the head-twitch response in rodents administered MBDB, a behavioral proxy for hallucinogenic potential in humans. wikipedia.org

The behavioral profile of MBDB aligns with its in vitro molecular actions. Its limited effect on the dopamine system is reflected in behavioral assays. psu.edu For instance, while MDMA can substitute for an amphetamine cue in trained rats, MBDB does not, highlighting its reduced stimulant-like properties. nih.gov Although MBDB does increase locomotor activity and produce conditioned place preference (CPP), these effects are less robust than those induced by MDMA. wikipedia.org

Stereoselectivity is an important aspect of its pharmacology. Studies consistently show that the S-(+)-isomer of MBDB is more potent in producing its discriminative stimulus effects than the R-(-)-isomer. nih.gov These behavioral findings, combined with in vitro data, help to construct a clearer picture of MBDB's mechanism, characterizing it as an entactogen with a primary serotonergic action and minimal involvement of dopaminergic or classic psychedelic pathways. nih.govpurdue.edu

Table 2: Behavioral Pharmacology of MBDB Analogs in Animal Models

| Behavioral Assay | Finding | Mechanism Implication | Reference |

|---|---|---|---|

| Drug Discrimination | Fully substitutes for MDMA. | Shared subjective effects with MDMA. | wikipedia.orgnih.gov |

| Does not substitute for LSD or (+)-amphetamine. | Effects are distinct from classic hallucinogens and stimulants. | psu.edunih.gov | |

| Head-Twitch Response | Does not induce head-twitch in rodents. | Lacks 5-HT₂ₐ receptor-mediated hallucinogenic-like effects. | wikipedia.org |

| Locomotor Activity | Increases activity, but less robustly than MDMA. | Weaker stimulant properties compared to MDMA. | wikipedia.org |

| Conditioned Place Preference | Induces CPP, but less efficaciously than MDMA. | Possesses reinforcing properties, likely weaker than MDMA due to reduced dopaminergic action. | wikipedia.org |

| Stereoselectivity | S-(+)-isomer is more potent than the R-(-)-isomer. | The receptor or transporter interactions are stereospecific. | nih.gov |

Metabolism and Biotransformation Pathways of Mbdb Analogs in Preclinical Research Contexts

Phase I Metabolic Transformations in In Vitro Systems (e.g., Hepatic Microsomes, Hepatocytes)

Phase I metabolism introduces or exposes functional groups on the parent molecule, typically through oxidation, reduction, or hydrolysis. nih.govsigmaaldrich.com For MBDB, these transformations have been extensively studied using in vitro systems like human liver microsomes (HLMs) and hepatocytes, which contain the necessary enzymatic machinery. creative-diagnostics.comnih.gov

A primary metabolic route for MBDB involves the enzymatic opening of the methylenedioxy ring, a process known as O-demethylenation. nih.govnih.gov This reaction is a hallmark of the metabolism of methylenedioxy-substituted phenethylamines. gtfch.org The transformation results in the formation of a catechol derivative, specifically 1,2-dihydroxy-4-[2-(methylamino)butyl]benzene (DHMBB). nih.gov This catechol metabolite is analogous to the DHMA formed from MDMA and is a critical intermediate for further metabolic steps. nih.govgtfch.org

Another major Phase I pathway is N-dealkylation, where the N-methyl group is removed from the MBDB molecule. nih.govmdpi.comencyclopedia.pub This reaction yields the primary amine metabolite, 1-(1,3-benzodioxol-5-yl)-2-butanamine (BDB). nih.govresearchgate.net BDB is itself a psychoactive compound and a metabolite of other designer drugs. nih.gov Hydroxylation, the addition of a hydroxyl group, is a common Phase I reaction, but for MBDB, the predominant pathways identified are O-demethylenation and N-dealkylation. nih.govuomus.edu.iqnih.gov

MBDB is structurally a substituted amphetamine. Its corresponding substituted cathinone (B1664624) analog, which features a ketone group at the beta-carbon (βk), is known as butylone (B606430) or bk-MBDB. caymanchem.comwikipedia.org For these cathinone analogs, a significant metabolic pathway is the reduction of this ketone moiety. wikipedia.orgjfda-online.com This reaction typically results in the formation of a β-keto-reduced metabolite. This pathway is specific to the cathinone class and does not occur with MBDB itself, which lacks the ketone group. wikipedia.org

Interactive Table 1: Major Phase I Metabolic Pathways of MBDB

| Pathway | Description | Resulting Metabolite |

| O-Demethylenation | Cleavage of the methylenedioxy bridge on the aromatic ring. | 1,2-dihydroxy-4-[2-(methylamino)butyl]benzene (DHMBB) |

| N-Dealkylation | Removal of the methyl group from the secondary amine. | 1-(1,3-benzodioxol-5-yl)-2-butanamine (BDB) |

Phase II Conjugation Pathways (e.g., Glucuronidation, Sulfation)

Following Phase I, the newly formed functional groups, particularly the hydroxyl groups of the catechol metabolite DHMBB, serve as sites for Phase II conjugation reactions. uomus.edu.iqnih.gov These reactions attach endogenous polar molecules, such as glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation), to the metabolite. drughunter.com This process significantly increases the water solubility of the metabolites, facilitating their detoxification and excretion from the body in urine. researchgate.netnih.gov For the analogous compound MDMA, its metabolites are primarily excreted as sulfate and glucuronide conjugates, suggesting a similar fate for MBDB metabolites. gtfch.org

Role of Cytochrome P450 Enzymes in MBDB Metabolism

The Phase I biotransformations of MBDB are catalyzed by a superfamily of enzymes known as Cytochrome P450 (CYP450), located mainly in the liver. wikipedia.orgplos.org Research using cDNA-expressed human CYP450 isozymes has identified the specific enzymes responsible for MBDB's metabolism. nih.govresearchgate.net

N-dealkylation to BDB is primarily catalyzed by CYP2B6 and CYP2C19 . nih.gov

O-demethylenation to DHMBB involves a broader range of enzymes, including CYP1A2 , CYP2D6 , and CYP3A4 , in addition to CYP2B6 and CYP2C19. researchgate.netnih.gov

Interactive Table 2: Cytochrome P450 Isozymes in MBDB Metabolism

| Metabolic Pathway | Primary Catalyzing CYP450 Isozymes | Key Findings |

| N-Dealkylation | CYP2B6, CYP2C19 | - |

| O-Demethylenation | CYP1A2, CYP2D6, CYP3A4 | CYP2D6 is the dominant enzyme in overall MBDB metabolism. nih.gov |

| Stereoselectivity | CYP2C19 | Exhibits the highest enantioselectivity, preferentially metabolizing the S-enantiomer. nih.gov |

Metabolite Identification and Profiling in Animal Studies

Preclinical animal studies, often conducted in rats, are crucial for identifying and profiling the metabolites of compounds like MBDB in vivo. researchgate.netnih.gov These studies allow researchers to analyze biological samples, such as urine, to confirm the metabolic pathways proposed by in vitro experiments. nih.gov Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are standard analytical techniques used for this purpose. nih.govjsbms.jp

In the context of MBDB, animal studies have confirmed the major metabolites identified in microsomal assays. The primary metabolites detected are the N-dealkylated product, BDB, and the O-demethylenated catechol, DHMBB. nih.gov The subsequent conjugated forms of DHMBB are also expected to be found in urine. researchgate.net By comparing metabolite profiles across different species and with in vitro human cell models, researchers can better predict the metabolic fate in humans. nih.gov

Analytical Methodologies for Quantification and Detection of Mbdb D3 Hydrochloride in Research Matrices

Development and Validation of Quantitative GC-MS and LC-MS/MS Methods for Research Samples

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the cornerstone techniques for the definitive identification and quantification of amphetamine-type substances and their deuterated standards in various research samples. chromatographyonline.comacs.org These methods offer high sensitivity and selectivity, which are crucial when dealing with complex biological matrices or trace amounts of an analyte. nih.govcreative-proteomics.com

Method validation is a critical aspect of developing robust analytical procedures. europa.eu This process typically involves assessing several key parameters to ensure the method is suitable for its intended purpose. europa.eu For quantitative methods, validation parameters often include linearity, sensitivity (limit of detection and quantification), precision, accuracy, recovery, and stability. researchgate.netresearchgate.net For instance, a validated LC-MS/MS method for related compounds demonstrated linearity with correlation coefficients (r²) of ≥ 0.99, and precision within 15%. researchgate.netnih.gov

The choice between GC-MS and LC-MS/MS often depends on the specific characteristics of the analyte and the sample matrix. GC-MS analysis of amphetamine-like compounds frequently requires a derivatization step to improve their volatility and chromatographic behavior. researchgate.netpsu.ac.th Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA). researchgate.netresearchgate.net In contrast, LC-MS/MS can often analyze these compounds directly without derivatization, simplifying sample preparation. acs.orgoup.com

Table 1: Comparison of GC-MS and LC-MS/MS for Amphetamine-Type Substance Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Volatility | Requires volatile or derivatized analytes. researchgate.net | Can analyze a wider range of polar and non-volatile compounds. chromatographyonline.com |

| Derivatization | Often necessary to improve chromatography and detection. psu.ac.thresearchgate.net | Generally not required, simplifying sample preparation. oup.com |

| Selectivity | High, especially with selected ion monitoring (SIM). researchgate.net | Very high, particularly with multiple reaction monitoring (MRM). uniroma1.it |

| Sensitivity | Good, with limits of detection often in the ng/mL range. researchgate.net | Excellent, often achieving lower detection limits than GC-MS. creative-proteomics.commdpi.com |

| Matrix Effects | Can be an issue, but often mitigated by sample cleanup. nih.gov | Susceptible to ion suppression or enhancement, requiring careful method development and internal standards. nih.gov |

Internal Standard Application: Role of MBDB-d3 (hydrochloride) in Quantitative Bioanalysis

In quantitative analysis, particularly with mass spectrometry, the use of an internal standard (IS) is essential to correct for variations in sample preparation and instrument response. researchgate.netnih.gov Deuterated analogs of the target analyte, such as MBDB-d3 (hydrochloride), are considered the gold standard for use as internal standards. nih.gov This is because they are chemically almost identical to the analyte of interest, meaning they behave similarly during extraction, derivatization, and chromatographic separation. nih.gov

The key difference lies in their mass, which allows the mass spectrometer to distinguish between the analyte and the internal standard. nih.gov By adding a known amount of MBDB-d3 to the sample at the beginning of the analytical process, any loss of the target analyte during sample workup can be accurately accounted for by measuring the ratio of the analyte's signal to the internal standard's signal. oup.com This significantly improves the accuracy and precision of the quantitative results. nih.gov

The selection of an appropriate deuterated internal standard is crucial. The deuterium (B1214612) labeling should be in a stable position on the molecule to prevent exchange with protons. Furthermore, the mass difference should be sufficient to avoid isotopic overlap between the analyte and the internal standard. nih.gov For example, while amphetamine-d3 has been used as an internal standard, it was noted to share a common ion with the underivatized analyte, which can be a limitation in some GC-MS applications. nih.govoup.com Therefore, careful evaluation of the mass spectra of both the analyte and the potential internal standard is necessary. nih.gov

Sample Preparation Techniques for Complex Biological Matrices (e.g., animal brain tissue, plasma)

The analysis of compounds in complex biological matrices like animal brain tissue and plasma presents significant challenges due to the presence of numerous endogenous substances that can interfere with the analysis. nih.govpoderjudicial.gub.uy Therefore, effective sample preparation is a critical step to remove these interferences and isolate the analyte of interest. nih.gov

Common sample preparation techniques include:

Protein Precipitation (PP): This is a simple and rapid method often used for plasma samples. It involves adding a solvent, such as acetonitrile (B52724) or methanol, to precipitate proteins, which are then removed by centrifugation. nih.gov

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. It is a versatile technique that can provide a cleaner extract than protein precipitation. nih.gov

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleaning up complex samples. acs.orgresearchgate.net It involves passing the sample through a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a different solvent. SPE can be tailored to specific analytes by choosing the appropriate sorbent and solvent conditions. nih.gov

Microextraction Techniques: Miniaturized versions of traditional extraction methods, such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), have been developed to reduce solvent consumption and sample volume. mdpi.com SPME, for instance, has been successfully used for the analysis of amphetamines in urine. researchgate.net

For the analysis of drugs in brain tissue, the initial step typically involves homogenization of the tissue in a buffer solution. nih.gov This is followed by one of the extraction techniques mentioned above to isolate the analytes from the complex brain matrix. nih.gov

Application in Microdialysis Studies for Neurochemical Monitoring in Animal Models

In vivo microdialysis is a powerful technique used to monitor the concentrations of neurotransmitters and other neurochemicals in the brains of freely moving animals. nih.govmdpi.com This technique involves implanting a small, semi-permeable probe into a specific brain region. The probe is continuously perfused with a physiological solution, and substances from the extracellular fluid diffuse across the membrane into the perfusate, which is then collected for analysis. nih.gov

The analysis of microdialysate samples requires highly sensitive analytical methods, such as LC-MS/MS, due to the very low concentrations of analytes present. nih.gov In studies investigating the effects of psychoactive substances like MBDB, microdialysis can be used to measure the drug-induced changes in the extracellular levels of neurotransmitters such as dopamine (B1211576) and serotonin (B10506). mdpi.comacs.org These studies provide valuable insights into the neuropharmacological mechanisms of these compounds. nih.govmdpi.com The use of a deuterated internal standard like MBDB-d3 would be crucial for the accurate quantification of MBDB in the collected microdialysate, allowing for precise pharmacokinetic and pharmacodynamic correlations.

Methodologies for Forensic and Research Applications in Non-Human Specimens (e.g., seized materials for structural confirmation)

The analysis of seized materials is a critical task in forensic science. ojp.gov The primary goal is to identify the controlled substances present in the sample. unodc.org A combination of analytical techniques is often employed to ensure a high degree of certainty in the identification. swgdrug.orgnih.gov

Presumptive tests, such as colorimetric tests, may be used for initial screening, but they are non-specific. unodc.org For confirmatory analysis, instrumental techniques are required. ojp.gov Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of seized drug samples. researchgate.netunodc.org The combination of chromatographic retention time and the mass spectrum provides two independent points of identification. unodc.org

For novel or unknown substances, structural elucidation may be necessary. nih.gov In such cases, high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools. nih.govresearchgate.net HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. NMR provides detailed information about the chemical structure, allowing for unambiguous identification. nih.gov The infrared spectrum, obtained through techniques like Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR), can also provide valuable structural information, particularly regarding functional groups present in the molecule. nih.govresearchgate.net

In research applications involving non-human specimens, such as studies on the metabolism of MBDB in animal models, similar analytical methodologies are employed. The goal is to identify and quantify the parent drug and its metabolites in various biological samples. europa.eu

Quality Control and Assurance Protocols for Rigorous Research Analytical Methods

Rigorous quality control (QC) and quality assurance (QA) protocols are essential to ensure the reliability and validity of analytical data in a research setting. researchgate.netdrugsandalcohol.ie These protocols are designed to monitor the performance of the analytical method and to identify and correct any potential issues. drugsandalcohol.ie

Key components of a robust QC/QA program include:

Method Validation: As discussed earlier, all analytical methods must be thoroughly validated to demonstrate their suitability for the intended purpose. europa.eu

Standard Operating Procedures (SOPs): Detailed SOPs should be in place for all aspects of the analytical process, from sample receipt to data reporting. drugsandalcohol.ie

Calibration Standards and Quality Control Samples: Calibration standards are used to generate a calibration curve, which is used to quantify the analyte in unknown samples. QC samples, prepared at known concentrations, are analyzed alongside the unknown samples to monitor the accuracy and precision of the method. drugsandalcohol.iecdc.gov

Internal and External Quality Assurance Schemes: Participation in external quality assurance (EQA) or proficiency testing schemes allows a laboratory to compare its performance with that of other laboratories. drugsandalcohol.ie Internal quality control involves the regular analysis of control materials to monitor the day-to-day performance of the method. unodc.org

Documentation and Record Keeping: Meticulous documentation of all analytical procedures, results, and any deviations from the SOPs is crucial for data traceability and for troubleshooting any analytical problems. drugsandalcohol.ie

By implementing these QC and QA measures, researchers can have a high degree of confidence in the accuracy and reliability of their analytical findings. researchgate.netswgdrug.org

Research Applications and Utility of Mbdb D3 Hydrochloride As a Scientific Tool

Use as a Deuterated Internal Standard in Quantitative Bioanalysis and Metabolite Profiling

In the field of quantitative bioanalysis, MBDB-d3 (hydrochloride) is principally used as a deuterated internal standard. labchem.com.my The use of stable isotope-labeled (SIL) internal standards is a gold-standard technique in analytical chemistry, particularly for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. acanthusresearch.com When analyzing biological samples such as blood, plasma, or urine, variations in sample preparation, extraction efficiency, and instrument response can occur. uc.ptfda.gov.tw By adding a known quantity of MBDB-d3 to the sample at the beginning of the analytical process, it experiences the same processing and potential for loss as the target analyte, the non-labeled MBDB. acanthusresearch.com Because the SIL standard is chemically identical to the analyte, it co-elutes during chromatography, but is differentiated by the mass spectrometer due to its higher mass. acanthusresearch.com This allows for highly accurate and precise quantification of MBDB, as the ratio of the analyte's signal to the internal standard's signal corrects for experimental variability. acs.orgresearchgate.net

This application is crucial in pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of a drug over time. nih.gov Accurate concentration measurements are essential to determine key parameters like maximum concentration (Cmax) and the area under the curve (AUC). nih.gov

Furthermore, in metabolite profiling, researchers aim to identify and quantify the various metabolic products of a parent drug. nuvisan.com Metabolism studies are fundamental for assessing the safety and efficacy of new chemical entities. nuvisan.com MBDB-d3 can be used as an internal standard not only for the parent drug but also to aid in the structural elucidation and quantification of its metabolites, ensuring that the metabolic map is accurate and comprehensive. mdpi.com The stability of the deuterium (B1214612) labels is critical; they must be placed on non-exchangeable positions within the molecule to prevent their loss during sample processing. acanthusresearch.com

Table 1: Characteristics of a Deuterated Internal Standard

| Feature | Description | Benefit in Bioanalysis |

|---|---|---|

| Isotopic Labeling | Replacement of one or more hydrogen atoms with deuterium (²H or D). acanthusresearch.com | Increases molecular mass by one unit per deuterium atom, allowing differentiation from the unlabeled analyte by a mass spectrometer. acanthusresearch.com |

| Chemical Equivalence | Behaves almost identically to the unlabeled analyte during sample extraction, chromatography, and ionization. acanthusresearch.com | Compensates for analyte loss during sample preparation and corrects for matrix effects (ion suppression/enhancement) in the MS source. acanthusresearch.com |

| Co-elution | Elutes at the same retention time as the analyte in liquid or gas chromatography. | Simplifies data analysis and provides a reliable reference point for analyte identification and quantification. |

| Mass Difference | A mass difference of three or more units is generally preferred to prevent spectral overlap from the natural isotopic abundance of the analyte. acanthusresearch.com | Ensures a clear and distinct signal for both the analyte and the internal standard, improving accuracy. |

| Label Stability | Deuterium atoms are placed on non-exchangeable positions (e.g., on carbon atoms not prone to enolization). acanthusresearch.com | Prevents H/D exchange with protons from the solvent or matrix, ensuring the mass difference is maintained throughout the analysis. acanthusresearch.com |

Applications in Radioligand Binding and Receptor Characterization Assays

Radioligand binding assays are fundamental in vitro techniques used to characterize the interaction of a compound with specific receptors. numberanalytics.com These assays use a radiolabeled ligand (a molecule that binds to a receptor) to quantify the affinity and density of receptors in a given tissue or cell preparation. numberanalytics.comunc.edu In the context of MBDB, which is known to interact with monoamine systems, researchers would use radioligand binding assays to determine its affinity (measured as the inhibition constant, Ki) for targets like serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE) transporters and receptors. nih.govwikipedia.org

While MBDB-d3 itself is not radiolabeled and therefore not used directly as the primary ligand in these assays, its role is ancillary but important. The data from binding assays are often correlated with functional data or with concentrations measured in other experiments. mdpi.com MBDB-d3 (hydrochloride) is the ideal internal standard for LC-MS/MS methods used to precisely measure the concentration of the non-labeled MBDB used in these or parallel assays. labchem.com.my This ensures that the concentrations reported in the binding studies are accurate, which is critical for the correct determination of affinity constants like Ki.

For example, a competition binding assay might be performed where increasing concentrations of unlabeled MBDB are used to displace a known radioligand from its receptor target. unc.edu The concentration of the MBDB stock solution used for these experiments can be verified using a quantitative analysis with MBDB-d3 as the internal standard. This quality control step ensures the reliability and reproducibility of the resulting receptor affinity data.

Table 2: Reported Receptor Transporter Affinities for MDMA and Related Compounds

| Compound | Target | Affinity (Ki, nM) |

|---|---|---|

| MDMA | SERT (Serotonin Transporter) | 390 |

| NET (Norepinephrine Transporter) | 710 | |

| DAT (Dopamine Transporter) | 3420 | |

| 5-HT₂ₐ Receptor | 2950 | |

| α₂ₐ-Adrenergic Receptor | 1800 | |

| MBDB | SERT (Serotonin Transporter) | 540 |

| NET (Norepinephrine Transporter) | 3300 | |

| DAT (Dopamine Transporter) | >100,000 |

Note: Data compiled from various sources for the parent compounds. nih.govwikipedia.org The primary role of MBDB-d3 is to ensure accurate quantification of the unlabeled compound in such studies.

Contributions to Structure-Activity Relationship (SAR) Studies of Benzodihydrofuran and Phenethylamine (B48288) Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and pharmacology, aiming to understand how a molecule's chemical structure relates to its biological activity. nih.govnih.gov By systematically modifying parts of a molecule, researchers can identify which functional groups are responsible for its pharmacological effects. biomolther.org MBDB is a key compound in the SAR studies of phenethylamine derivatives, a class that includes substances like MDMA. wikipedia.orgscience.gov

MBDB's structure is notable for the substitution of an ethyl group at the alpha-carbon of the phenethylamine backbone, whereas MDMA has a methyl group at this position. wikipedia.orgcaymanchem.com This seemingly minor change significantly alters its pharmacological profile. SAR studies have demonstrated that this alpha-ethyl substitution in MBDB leads to a decrease in dopamine-releasing activity and a less stimulating behavioral profile compared to MDMA, while retaining potent serotonin-releasing, entactogenic effects. wikipedia.org This makes MBDB a valuable tool for dissociating the stimulant effects of MDMA-like compounds from their empathogenic or prosocial effects. nih.gov

In the context of these SAR studies, MBDB-d3 (hydrochloride) plays a vital analytical role. When new benzodihydrofuran or phenethylamine derivatives are synthesized and tested, either in vitro or in vivo, MBDB-d3 is used as the internal standard to accurately quantify the concentrations of MBDB (as a reference compound) and potentially the new analogs in biological matrices. labchem.com.myacs.org This precise quantification is essential for establishing a reliable correlation between the chemical structure, the concentration achieved in the body, and the observed biological effect.

Table 3: Structural Comparison of MBDB and Related Phenethylamines

| Compound | Rα (Alpha-Carbon Substitution) | RN (N-Alkylation) | Key SAR Implication |

|---|---|---|---|

| MDA | Methyl (-CH₃) | None (-H) | Parent compound, potent serotonin and dopamine releaser. |

| MDMA | Methyl (-CH₃) | Methyl (-CH₃) | N-methylation increases potency and alters the ratio of serotonin vs. dopamine activity compared to MDA. nih.gov |

| MDEA | Methyl (-CH₃) | Ethyl (-CH₂CH₃) | N-ethylation generally decreases potency compared to MDMA. |

| MBDB | Ethyl (-CH₂CH₃) | Methyl (-CH₃) | α-ethyl group significantly reduces dopamine activity and stimulant effects relative to MDMA. wikipedia.org |

| BDB | Ethyl (-CH₂CH₃) | None (-H) | N-demethylated version of MBDB; acts as a serotonin releasing agent. wikipedia.org |

Use in Preclinical Behavioral Neuroscience Research to Differentiate Pharmacological Effects

Preclinical behavioral neuroscience utilizes animal models to investigate how chemical compounds affect mood, cognition, and behavior, with the goal of understanding brain function and developing treatments for psychiatric disorders. if-pan.krakow.plnih.gov MBDB has been a valuable research tool in this area, particularly in studies aiming to differentiate the unique psychoactive effects of entactogens from those of classical stimulants like amphetamine or hallucinogens. wikipedia.org

A key methodology in this field is the drug discrimination paradigm. In these studies, animals (typically rats) are trained to recognize the subjective internal state produced by a specific drug. nih.gov For instance, rats can be trained to press one lever after receiving an injection of MBDB and another lever after receiving a saline injection to receive a reward. nih.gov Once trained, these animals can be tested with other compounds to see if they produce similar subjective effects (i.e., whether the new drug "generalizes" to the training drug). Studies have shown that the discriminative stimulus effects of MBDB are similar to those of MDMA, but distinct from amphetamine, demonstrating that animals perceive its effects as being MDMA-like but not purely stimulant. nih.gov

The role of MBDB-d3 (hydrochloride) in this research is to support the pharmacokinetic/pharmacodynamic (PK/PD) analysis that accompanies these behavioral studies. By using MBDB-d3 as an internal standard, researchers can collect blood or brain tissue samples from the animals during the behavioral tests and accurately measure the concentration of the administered MBDB. labchem.com.my This allows them to establish a direct link between the drug levels in the body and the intensity of the behavioral response, providing a more complete understanding of the drug's action.

Table 4: Differentiating Behavioral Profiles of MBDB and MDMA in Preclinical Models

| Behavioral Effect | MBDB | MDMA | Implication for Research |

|---|---|---|---|

| Stimulant Activity | Lower locomotor activation. wikipedia.org | Higher locomotor activation. wikipedia.org | MBDB allows for the study of entactogenic effects with less confounding stimulant action. |

| Drug Discrimination | Fully substitutes for MDMA. wikipedia.orgnih.gov | Fully substitutes for MBDB. nih.gov | Indicates a shared mechanism for their primary subjective effects. |

| Prosocial Effects | Present, but reported to be moderately less effective than MDMA. wikipedia.org | Pronounced prosocial effects. nih.gov | Provides a tool to study the neurobiology of sociability. |

| Dopaminergic Neurotoxicity | Does not produce dopaminergic neurotoxicity in mice. wikipedia.org | Can produce dopaminergic neurotoxicity at high doses. | Highlights a key structural difference (α-ethyl group) that may confer a different safety profile. |

Utility in In Vitro Enzyme Kinetic Studies for Drug Metabolism Research

In vitro enzyme kinetic studies are essential for predicting how a drug will be metabolized in the body. nuvisan.com These experiments typically use subcellular fractions, such as liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes (e.g., cytochrome P450s). mdpi.comaaem.pl By incubating a compound with these preparations, researchers can determine the rate of metabolism, identify the specific enzymes involved, and characterize the resulting metabolites. nuvisan.com

For a compound like MBDB, such studies would elucidate its metabolic pathways, for instance, N-demethylation to its primary metabolite BDB (1,3-Benzodioxolylbutanamine), or hydroxylation on the phenyl ring. wikipedia.org Understanding these pathways is critical for predicting potential drug-drug interactions and inter-individual differences in drug response.

In this research context, MBDB-d3 (hydrochloride) is an indispensable analytical tool. labchem.com.my The accurate quantification of the substrate (MBDB) disappearance and metabolite formation over time is the basis of enzyme kinetics. The complex biological matrix of microsomal or hepatocyte incubations can interfere with analytical measurements. Using MBDB-d3 as an internal standard in an LC-MS/MS assay allows for the precise and accurate measurement of MBDB and its metabolites, overcoming matrix effects and ensuring the reliability of the kinetic parameters (like Km and Vmax) that are calculated. medchemexpress.com This robust analytical methodology is fundamental to modern drug metabolism and pharmacokinetic research. cerilliant.com

Table 5: Application of Deuterated Standards in In Vitro Metabolism Studies

| Study Type | Experimental Goal | Role of MBDB-d3 (Hydrochloride) |

|---|---|---|

| Metabolic Stability | To determine the rate at which MBDB is metabolized by liver enzymes (e.g., microsomes, hepatocytes). | Serves as an internal standard for the accurate quantification of the remaining parent drug (MBDB) over time. |

| Metabolite Identification | To identify the chemical structures of the metabolites formed from MBDB. | Used as a reference to confirm the retention time and aid in the structural elucidation of metabolites in LC-MS/MS analysis. |

| Reaction Phenotyping | To identify which specific CYP450 enzymes are responsible for metabolizing MBDB. | Provides accurate quantification of substrate depletion in assays using individual recombinant CYP enzymes, enabling precise determination of enzyme contribution. |

| Enzyme Inhibition | To determine if MBDB or its metabolites inhibit the activity of key drug-metabolizing enzymes. | Used as an internal standard to accurately quantify the concentration of a known probe substrate to measure the inhibitory effect of MBDB. |

Advanced Research Topics and Future Directions in Mbdb D3 Hydrochloride Studies

Integration with Computational Chemistry and Molecular Modeling for Ligand-Receptor Interactions

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and pharmacological research. verisimlife.com These in silico methods provide a cost-effective and efficient means to investigate molecular properties, predict interactions, and design novel compounds. verisimlife.com For MBDB-d3, these techniques are crucial for understanding its interactions with various receptors and transporters in the central nervous system.

Molecular modeling encompasses a range of computational methods used to build, visualize, and simulate the behavior of molecules in biological systems. verisimlife.com Techniques like molecular docking predict the preferred orientation of a ligand when it binds to a receptor, offering insights into the "best-fit" that governs their interaction. verisimlife.com Furthermore, molecular dynamics (MD) simulations can analyze the physical movements of atoms and molecules over time, providing a detailed view of the dynamic evolution of the ligand-receptor complex. verisimlife.com

The primary targets for MBDB are the monoamine transporters, particularly the serotonin (B10506) transporter (SERT). nih.govbiorxiv.org Computational models, often built using homology modeling based on known structures like the human serotonin transporter (hSERT), help to elucidate the binding modes of MBDB and its analogs. biorxiv.org By simulating the docking of MBDB-d3 into the active site of these transporters, researchers can identify key amino acid residues involved in the binding and predict the binding affinity. numberanalytics.commdpi.com This information is vital for understanding the structure-activity relationships that determine the compound's pharmacological profile. nih.gov

Quantitative structure-activity relationship (QSAR) models are another powerful computational tool. chemrxiv.org By correlating the structural features of a series of compounds with their biological activity, QSAR can predict the potency and selectivity of new analogs. chemrxiv.org This approach, combined with machine learning and deep learning algorithms, can accelerate the discovery of compounds with desired pharmacological properties. chemrxiv.org

The integration of these computational approaches allows for a detailed exploration of the molecular interactions that underpin the effects of MBDB-d3. This knowledge is not only fundamental to understanding its mechanism of action but also provides a rational basis for the design of novel pharmacological probes and potential therapeutic agents. numberanalytics.comchemrxiv.org

Synthesis of Novel Benzodihydrofuran Analogs as Pharmacological Probes for Receptor Specificity

The synthesis of novel analogs is a cornerstone of medicinal chemistry, enabling the systematic exploration of structure-activity relationships and the development of compounds with improved pharmacological properties. In the context of MBDB, the synthesis of novel benzodihydrofuran analogs represents a promising avenue for creating pharmacological probes with enhanced receptor specificity. nih.govnih.gov

The benzodihydrofuran moiety is a key structural feature of many psychoactive compounds. By modifying this core structure, chemists can fine-tune the affinity and efficacy of a ligand for specific receptor subtypes. nih.govresearchgate.net For instance, the introduction of different substituents on the benzodihydrofuran ring can alter the compound's interaction with serotonin receptors, such as the 5-HT2A receptor. nih.gov

Recent advances in synthetic chemistry, such as asymmetric C-H insertion reactions, have provided efficient methods for the synthesis of complex benzodihydrofurans. nih.govresearchgate.net These methods allow for the creation of a diverse library of analogs that can be screened for their pharmacological activity. The goal is to develop probes that can selectively target specific receptors or transporters, which is essential for dissecting the complex neurochemical pathways modulated by empathogens. wikipedia.orgresearchgate.net

The development of such selective probes would be invaluable for research. For example, a highly selective ligand for a particular serotonin receptor subtype could be used to investigate the specific role of that receptor in the prosocial and emotional effects of empathogens, without the confounding influence of off-target interactions. nih.gov This would provide a clearer understanding of the molecular mechanisms underlying these effects and could pave the way for the development of more targeted therapeutic interventions. biorxiv.org

Ethical Considerations in Basic and Preclinical Research Involving Psychoactive Compounds (general academic discussion)

The study of psychoactive compounds, including MBDB-d3, raises a number of important ethical considerations, particularly in the context of basic and preclinical research involving animals. tutorchase.comnih.gov A primary ethical framework guiding such research is the principle of the Three Rs: Replacement, Reduction, and Refinement. tutorchase.com

Replacement encourages the use of non-animal methods whenever possible, such as in vitro cell cultures or in silico computer modeling. tutorchase.com

Reduction aims to minimize the number of animals used in experiments while still obtaining statistically valid results. tutorchase.com

Refinement focuses on modifying experimental procedures to minimize any potential pain, suffering, or distress to the animals. tutorchase.com

A fundamental requirement for any research involving animals is a clear scientific justification. nih.gov The research should have a reasonable expectation of advancing scientific knowledge or improving human or animal health and welfare. nih.gov The potential benefits of the research must be weighed against the potential harm to the animals involved. osteology.org